2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid
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Overview
Description
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid is a chemical compound with the molecular formula C4H10N4O3S2 and a molecular weight of 226.28 g/mol . It is characterized by the presence of guanidino and imino groups attached to a sulfanyl-ethanesulfonic acid backbone. This compound is primarily used in biochemical research, particularly in proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid typically involves the reaction of guanidine derivatives with ethane-1,2-dithiol and sulfonic acid derivatives under controlled conditions. The reaction is carried out in a solvent such as methanol or water, often requiring heating and ultrasonic treatment to enhance solubility and reaction rates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes on a larger scale, with optimizations for yield and purity. The compound is usually stored in a refrigerator to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The guanidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted guanidino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid is widely used in scientific research, particularly in the following fields:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid involves its interaction with specific molecular targets, such as enzymes and proteins. The guanidino and imino groups can form hydrogen bonds and electrostatic interactions with amino acid residues, influencing the activity and function of the target molecules. The sulfanyl group can undergo redox reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Mesna: A thiol compound used as a detoxifying agent in chemotherapy.
Cysteamine: A compound with a similar sulfanyl group, used in the treatment of cystinosis.
Thioctic Acid: An antioxidant with a sulfanyl group, used in the treatment of diabetic neuropathy.
Uniqueness
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid is unique due to its combination of guanidino, imino, and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
2-[N-(diaminomethylidene)carbamimidoyl]sulfanylethanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O3S2/c5-3(6)8-4(7)12-1-2-13(9,10)11/h1-2H2,(H,9,10,11)(H5,5,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFQNMFIVBUMBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)SC(=N)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-66-9 |
Source
|
Record name | 2-(((Guanidino)(imino)methyl)sulfanyl)ethanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(((GUANIDINO)(IMINO)METHYL)SULFANYL)ETHANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXD17X8A6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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